3-chloro-N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-4-methoxybenzene-1-sulfonamide
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Overview
Description
3-chloro-N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-4-methoxybenzene-1-sulfonamide is a complex organic compound that features a sulfonamide group, a pyrazole ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-4-methoxybenzene-1-sulfonamide typically involves multiple steps, including the formation of the pyrazole ring, the introduction of the sulfonamide group, and the chlorination of the benzene ring. Common reagents used in these reactions include pyrazole, sulfonyl chlorides, and chlorinating agents such as thionyl chloride or phosphorus pentachloride. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-4-methoxybenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like ammonia or thiols in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution of the chlorine atom can result in various substituted derivatives.
Scientific Research Applications
3-chloro-N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-4-methoxybenzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer or infections.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-chloro-N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-4-methoxybenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes or receptors. The pyrazole ring can also interact with various biological pathways, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-4-methoxybenzene-1-sulfonamide
- 3-chloro-N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-4-ethoxybenzene-1-sulfonamide
Uniqueness
3-chloro-N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-4-methoxybenzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-chloro-N-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]-4-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O4S/c1-26-18-8-7-15(11-16(18)19)27(24,25)21-12-17(23)13-3-5-14(6-4-13)22-10-2-9-20-22/h2-11,17,21,23H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOCXOHSBSFKPNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC(C2=CC=C(C=C2)N3C=CC=N3)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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